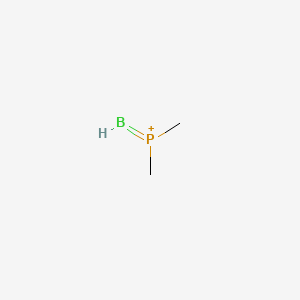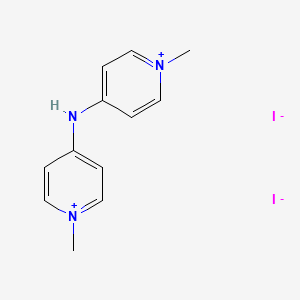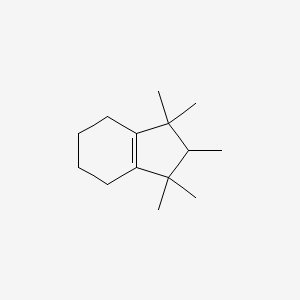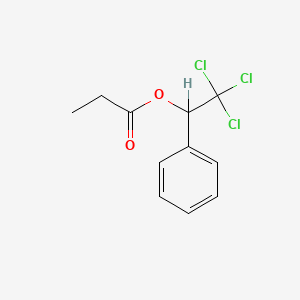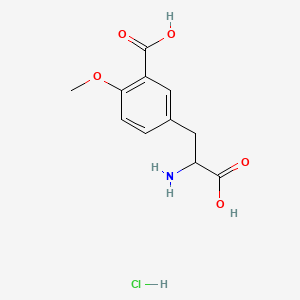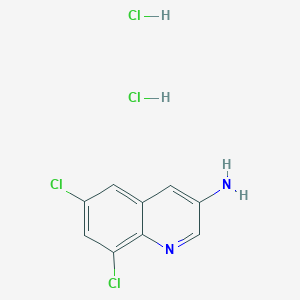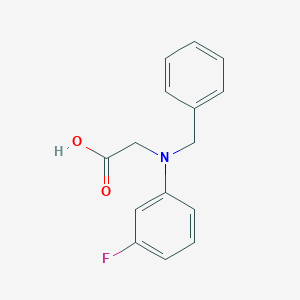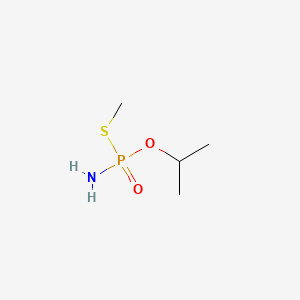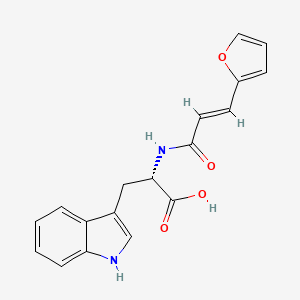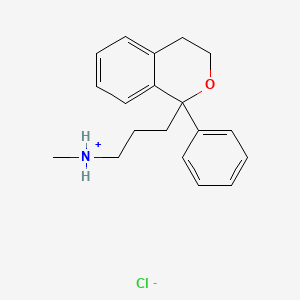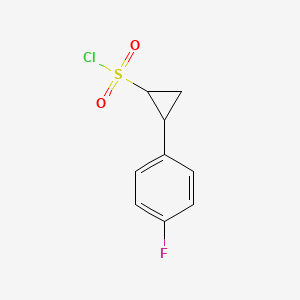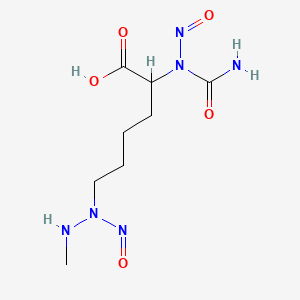
Ytterbium monoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium monoxide (YbO) is a compound of ytterbium and oxygen, where ytterbium is in the +2 oxidation stateThis compound is known for its high electron mobility and significant spin-orbit coupling, making it a promising material for electronic and spintronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ytterbium monoxide can be synthesized through several methods, including:
Reduction of Ytterbium Sesquioxide (Yb2O3): This method involves reducing ytterbium sesquioxide with hydrogen or carbon monoxide at high temperatures (400-600°C) to produce this compound.
Oxidation of Ytterbium Metal: Ytterbium metal can be oxidized in a controlled environment to form this compound.
Molecular Beam Deposition: This technique involves depositing this compound thin films on substrates using molecular beam epitaxy.
Industrial Production Methods: Industrial production of this compound typically involves high-pressure synthesis techniques to ensure the stability of the compound. The use of high-pressure conditions helps to suppress the disproportionation of this compound into other oxides .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, and other oxidizing gases are commonly used to oxidize this compound.
Reducing Agents: Hydrogen and carbon monoxide are frequently used as reducing agents in the synthesis and reduction of this compound.
Major Products Formed:
Ytterbium Sesquioxide (Yb2O3): Formed through the oxidation of this compound.
Ytterbium Metal: Produced by the reduction of this compound.
Applications De Recherche Scientifique
Ytterbium monoxide has several scientific research applications, including:
Electronic Devices: Due to its high electron mobility and significant spin-orbit coupling, this compound is used in the development of electronic and spintronic devices.
Optoelectronics: The compound’s unique optical properties make it suitable for use in optoelectronic devices, such as light-emitting diodes and lasers.
Material Science: this compound is studied for its potential use in creating new materials with desirable electronic and magnetic properties.
Mécanisme D'action
The mechanism by which ytterbium monoxide exerts its effects is primarily related to its electronic structure. The compound exhibits high electron mobility due to the presence of ytterbium in the +2 oxidation state, which allows for efficient charge transport. Additionally, the significant spin-orbit coupling observed in this compound is attributed to the interaction between the ytterbium ions and the surrounding oxygen atoms, leading to unique magnetic and electronic properties .
Comparaison Avec Des Composés Similaires
Europium Monoxide (EuO): Like ytterbium monoxide, europium monoxide is a rare earth metal monoxide with similar electronic properties.
Samarium Monoxide (SmO): Another rare earth metal monoxide, samarium monoxide shares some properties with this compound but is less commonly studied.
Uniqueness of this compound: this compound stands out due to its high electron mobility and significant spin-orbit coupling, which are not as pronounced in other similar compounds. These properties make this compound particularly attractive for applications in advanced electronic and spintronic devices .
Propriétés
Numéro CAS |
25578-79-4 |
|---|---|
Formule moléculaire |
OYb |
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
oxoytterbium |
InChI |
InChI=1S/O.Yb |
Clé InChI |
SMTOLMWJGOUVPG-UHFFFAOYSA-N |
SMILES canonique |
O=[Yb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


